molecular formula C17H14BrNO3 B2855986 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione CAS No. 862691-53-0

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Cat. No.: B2855986
CAS No.: 862691-53-0
M. Wt: 360.207
InChI Key: YODMHVIKQDHXRO-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a synthetic derivative of 5-bromoisatin, a scaffold recognized for its versatile applications in medicinal chemistry and organic synthesis . As a specialist building block, this compound is designed for researchers developing novel heterocyclic systems, potentially through reactions such as 1,3-dipolar cycloadditions . The molecular structure integrates a 5-bromoindoline-2,3-dione core, which has been associated with a range of biological activities in related compounds, including antimicrobial, antifungal, and antibacterial properties . Furthermore, studies on similar 5-bromoisatin derivatives have indicated potential for positive inotropic activity, suggesting a mechanism that may involve the modulation of calcium ions through slow L-type channels . The o-tolyloxyethyl side chain is a key functional feature that may influence the compound's physicochemical properties and biological interactions, making it a valuable template for structure-activity relationship (SAR) studies. This product is provided exclusively for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODMHVIKQDHXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:

    Alkylation: The o-tolyloxyethyl group can be introduced through an alkylation reaction using o-tolyloxyethyl bromide and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the indoline-2,3-dione core to indoline derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines, thiols, or alkoxides in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and microbial infections.

    Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms, particularly those involving indoline-2,3-dione derivatives.

    Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme inhibition.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The indoline-2,3-dione core can act as an electrophilic center, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bromine atom and o-tolyloxyethyl group contribute to the compound’s specificity and potency by enhancing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other indoline-2,3-diones differing in substituents at the 1- and 5-positions. Key analogues include:

Compound Name 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Data Source
5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione Hexadecylsulfonyl Br ~481.5 142.4–144.0
5-Bromo-1-ethylindoline-2,3-dione Ethyl Br 254.08 N/A
5-Bromo-1-(3-methoxybenzyl)indoline-2,3-dione 3-Methoxybenzyl Br 340.18 N/A
5-Bromo-1-propylindoline-2,3-dione Propyl Br 268.11 N/A
5-Bromo-1-(2-oxopropyl)indoline-2,3-dione 2-Oxopropyl Br 282.09 152–153

Key Observations:

  • Substituent Bulk and Melting Points: Bulkier substituents (e.g., hexadecylsulfonyl in ) correlate with higher melting points due to increased van der Waals interactions. The target compound’s 2-(o-tolyloxy)ethyl group, being moderately bulky, may result in a melting point intermediate to hexadecylsulfonyl (142–144°C) and smaller alkyl derivatives.

Biological Activity

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the indoline ring, which influences its reactivity and biological properties. The presence of the o-tolyloxyethyl group enhances its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. A study reported its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Interaction with Biological Targets

The compound acts on multiple biological pathways:

  • Protein-Ligand Interactions : It binds to specific proteins involved in cell signaling pathways, altering their activity.
  • Enzyme Inhibition : It inhibits key enzymes such as cyclooxygenase (COX), which is involved in inflammation and cancer progression.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Apoptosis Pathway : By activating caspases, it promotes programmed cell death in cancer cells.
  • Cell Cycle Regulation : It disrupts the normal cell cycle progression, leading to growth arrest.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against various pathogens. The results highlighted significant inhibition of bacterial growth, suggesting potential for development into an antimicrobial agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione and its derivatives?

  • Answer : The synthesis typically involves bromination of indoline-2,3-dione precursors followed by alkylation or coupling reactions. For example, bromination using bromine or N-bromosuccinimide (NBS) under acidic conditions introduces the bromine substituent. The 2-(o-tolyloxy)ethyl group is introduced via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in analogous indole derivatives . Purification often employs flash column chromatography with solvents like ethyl acetate/hexane mixtures .

Q. How is the purity and structural integrity of this compound verified?

  • Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., FAB-HRMS for [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. What solvents and catalysts are optimal for its synthesis?

  • Answer : Polar aprotic solvents like DMF or PEG-400 are used for CuAAC reactions, while dichloromethane is common for bromination. Catalysts such as CuI enhance reaction efficiency in click chemistry .

Advanced Questions

Q. How can computational methods (e.g., DFT) aid in predicting reactivity or biological interactions?

  • Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (C–Br···π, hydrogen bonds) observed in crystal structures. These studies guide rational design of derivatives with enhanced binding to biological targets like enzymes or receptors .

Q. What strategies optimize yield in multi-step syntheses involving halogenated indoline-diones?

  • Answer : Key strategies include:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions in bromination steps .
  • Protecting Groups : tert-Butyldiphenylsilyl (TBDPS) groups stabilize intermediates during functionalization .
  • Catalyst Screening : CuI in PEG-400/DMF mixtures increases regioselectivity in triazole-forming reactions .

Q. How do substituents (e.g., bromine, o-tolyloxy) influence biological activity?

  • Answer : Bromine enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. The o-tolyloxy group’s steric bulk and lipophilicity improve membrane permeability, as observed in anticancer indole derivatives. Structure-activity relationship (SAR) studies correlate substituent position (e.g., 5-bromo vs. 6-bromo) with potency .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or impurities. Recommendations:

  • Reproducibility Checks : Validate purity via HPLC and NMR.
  • Comparative Studies : Test derivatives under standardized conditions to isolate substituent effects .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

  • Answer : Racemization during alkylation is mitigated using chiral auxiliaries or asymmetric catalysis. For example, (2R)-ethyl esters of indoline-diones are synthesized via enantioselective reduction, confirmed by circular dichroism (CD) .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (Rf_f values in ethyl acetate/hexane) .
  • Data Interpretation : Use Hirshfeld surface analysis to quantify intermolecular interactions in crystal structures .
  • Biological Assays : Pair in vitro enzyme inhibition studies with in silico docking (e.g., AutoDock Vina) to prioritize lead compounds .

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